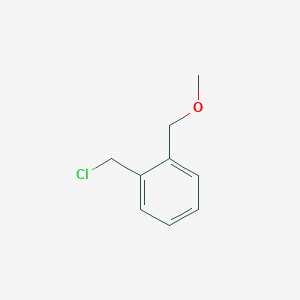

1-(Chloromethyl)-2-(methoxymethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIOGAVOOYZHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Importance of Aryl Substituted Benzyl Chlorides in Organic Chemistry

Aryl-substituted benzyl (B1604629) chlorides are a class of organic compounds characterized by a chloromethyl group attached to a benzene (B151609) ring that also bears other substituents. These molecules are of considerable interest in organic chemistry due to the distinct reactivity conferred by the benzyl chloride moiety. The presence of the aromatic ring stabilizes the carbocation intermediate that can form upon cleavage of the carbon-chlorine bond, making benzyl chlorides more reactive than simple alkyl chlorides in nucleophilic substitution reactions. quora.com

The nature and position of the substituents on the aromatic ring can further modulate this reactivity. Electron-donating groups tend to enhance the rate of substitution reactions, while electron-withdrawing groups have the opposite effect. The position of the substituent is also crucial. For instance, ortho-substituted benzyl halides can exhibit unique reactivity patterns due to steric hindrance or intramolecular interactions, which can influence the reaction mechanism and product distribution. nih.gov

The chloromethyl group itself is a versatile functional handle, readily participating in a wide range of chemical transformations. It can be converted into numerous other functional groups, including alcohols, ethers, esters, amines, and nitriles, making aryl-substituted benzyl chlorides valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. wisdomlib.org

A Glimpse into Bifunctional Aromatic Scaffolds in Chemical Transformations

Bifunctional aromatic scaffolds are molecules that possess two distinct reactive sites on a single aromatic ring. This arrangement allows for sequential or cooperative reactions, providing a powerful strategy for the synthesis of complex molecules with high efficiency and selectivity. The rigid nature of the aromatic ring ensures a well-defined spatial relationship between the two functional groups, which can be exploited to control the stereochemistry of reactions.

In the context of catalysis, bifunctional aromatic compounds can act as ligands for metal catalysts or as organocatalysts themselves. acs.orgnih.gov The two functional groups can work in concert to activate substrates and facilitate bond formation. For example, one group might act as a Lewis acid to activate an electrophile, while the other acts as a Lewis base to activate a nucleophile, leading to a significant rate enhancement and high stereoselectivity. nih.gov This cooperative catalysis is a key principle in the design of modern catalysts for asymmetric synthesis.

The applications of bifunctional aromatic scaffolds extend beyond catalysis. They are also used in the synthesis of polymers and materials with tailored properties. The ability to introduce two different functionalities into a polymer backbone allows for the creation of materials with unique chemical and physical characteristics. ontosight.ai

The Historical Development of Chloromethylation and Methoxymethylation Methodologies

Direct Halogenation Strategies

Direct halogenation focuses on the introduction of a chlorine atom onto the benzylic carbon of a pre-assembled hydrocarbon backbone, typically 2-(methoxymethyl)toluene. The success of this strategy hinges on achieving high regioselectivity for the side-chain (benzylic position) over the aromatic ring.

Benzylic Chlorination Approaches

Benzylic chlorination is commonly achieved through free-radical pathways. The industrial synthesis of benzyl chloride from toluene (B28343) often involves the homolysis of elemental chlorine, which is activated by thermal or UV irradiation. mdpi.com This process involves a radical chain mechanism where a chlorine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzyl radical. stackexchange.com This radical then reacts with a chlorine molecule to yield the product and another chlorine radical, propagating the chain. stackexchange.com

A significant challenge in this approach is preventing over-chlorination, which can lead to the formation of benzal chloride and benzotrichloride, as well as undesired chlorination of the aromatic ring. mdpi.com Reaction conditions, such as temperature and light intensity, must be carefully controlled to maximize the yield of the monochlorinated product. For substituted toluenes like 2-(methoxymethyl)toluene, the reaction conditions must be optimized to ensure the integrity of the methoxymethyl ether linkage.

Visible light-mediated protocols offer a more controlled alternative. For instance, the use of N,N-dichloroacetamide as a chlorinating reagent in dichloromethane (B109758), irradiated with a blue LED, provides a metal-free method for benzylic chlorination. mdpi.com This technique has shown effectiveness for various substituted toluenes, including those with electron-donating groups. mdpi.com

| Method | Chlorinating Agent | Conditions | Selectivity | Ref |

| Free-Radical | Cl₂ | UV light or heat | Side-chain favored | mdpi.comstackexchange.com |

| Photocatalytic | N,N-dichloroacetamide | Blue LED, CH₂Cl₂ | High for side-chain | mdpi.com |

Regioselective Direct Chlorination Protocols

Achieving high regioselectivity is paramount for the efficient synthesis of this compound. Modern synthetic methods have been developed to favor benzylic (α-chlorination) over aromatic ring chlorination.

One catalyst-free approach employs a potassium peroxymonosulfate (B1194676) (KHSO₅) and potassium chloride (KCl) system in a biphasic solvent mixture. rsc.orgresearchgate.net The choice of organic solvent is critical for directing the regioselectivity. Chlorinated solvents such as dichloromethane (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄) have been shown to favor α-chlorination, yielding benzyl chloride with over 81% selectivity. rsc.orgresearchgate.net This method operates at room temperature and aligns with green chemistry principles by using non-toxic and inexpensive reagents without the need for a catalyst. rsc.orgresearchgate.net

Another strategy involves the use of N-chlorosuccinimide (NCS) as the chlorine source. While some methods require radical initiators, others have demonstrated success under milder conditions. The selectivity of these reactions can be influenced by catalysts and reaction media, providing a tunable system for the targeted chlorination of the benzylic position. mdpi.com

| Reagent System | Solvent System | Key Feature | Yield/Selectivity | Ref |

| KHSO₅ / KCl | CH₂Cl₂-H₂O | Catalyst-free, Room temp. | >81% selectivity for α-position | rsc.orgresearchgate.net |

| N,N-dichloroacetamide | CH₂Cl₂ | Visible light, Metal-free | Good to excellent yields | mdpi.com |

Nucleophilic Substitution Routes to Chloromethylation

An alternative to direct C-H activation is the conversion of a pre-existing functional group, most commonly a hydroxyl group, into a chloromethyl group via nucleophilic substitution. This route begins with the synthesis of (2-(methoxymethyl)phenyl)methanol.

Preparation from Alcohol Precursors

The conversion of a benzylic alcohol to a benzyl chloride is a fundamental transformation in organic synthesis. cecri.res.in The starting material, (2-(methoxymethyl)phenyl)methanol, contains a primary alcohol that can be readily substituted by a chloride ion. This approach avoids the potential for ring halogenation that can occur in direct chlorination methods and offers a clean, high-yielding pathway to the desired product. The reactivity of the benzylic alcohol is enhanced by the stability of the corresponding carbocation intermediate, facilitating the substitution reaction.

Utilization of Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Trichloride)

Several standard chlorinating agents are highly effective for converting benzylic alcohols into their corresponding chlorides.

Thionyl Chloride (SOCl₂): This reagent is widely used for the conversion of alcohols to alkyl chlorides. The reaction of (2-(methoxymethyl)phenyl)methanol with thionyl chloride, often in an inert solvent like carbon tetrachloride (CCl₄) or in the presence of a base like pyridine, proceeds efficiently. lookchem.comorgsyn.org The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification. orgsyn.org Yields for this type of transformation are typically high, often reaching 90% or more. lookchem.com

Phosphorus Trichloride (PCl₃): PCl₃ is another effective agent for this conversion. The reaction stoichiometry requires three moles of the alcohol per mole of PCl₃. While effective, this method produces phosphorous acid as a byproduct, which may require a more involved workup procedure compared to the thionyl chloride method.

Other reagents, such as oxalyl chloride or concentrated hydrochloric acid in the presence of a Lewis acid like zinc chloride, can also be employed for this transformation. cecri.res.in The choice of reagent often depends on the scale of the reaction, the presence of other functional groups in the molecule, and considerations for purification.

| Chlorinating Agent | Typical Conditions | Advantages | Ref |

| Thionyl Chloride (SOCl₂) | CCl₄ or CH₂Cl₂, often with pyridine | Gaseous byproducts (SO₂, HCl), high yield | lookchem.comorgsyn.org |

| Phosphorus Trichloride (PCl₃) | Inert solvent | Effective for primary alcohols | cecri.res.in |

| Hydrochloric Acid (HCl) | With ZnCl₂ catalyst | Uses inexpensive reagents | cecri.res.in |

Methoxymethylation Methodologies

Methoxymethylation involves the introduction of the -CH₂OCH₃ group. This can be accomplished either by building the group onto a pre-existing aromatic ring or by modifying a side chain.

A common strategy for creating a methoxymethyl group is through a Williamson ether synthesis, where a sodium alkoxide reacts with an alkyl halide. In the context of synthesizing this compound, one could envision a multi-step sequence starting from 2-methylbenzyl chloride. Reaction with sodium methoxide (B1231860) would yield 2-(methoxymethyl)toluene, which could then undergo regioselective benzylic chlorination as described in section 2.1.

Alternatively, chloromethylation of methoxymethylbenzene can be considered. This reaction, a type of Friedel-Crafts alkylation, typically uses reagents like chloromethyl methyl ether (CMME) or a combination of formaldehyde and HCl, often with a Lewis acid catalyst such as aluminum chloride or tin tetrachloride. google.comnih.gov However, this approach faces significant regioselectivity challenges. The methoxymethyl group is an ortho-, para-director, meaning the reaction would likely produce a mixture of this compound and 1-(chloromethyl)-4-(methoxymethyl)benzene, necessitating a difficult separation. The kinetics and product distributions of such reactions are highly dependent on the catalyst and solvent system. nih.gov Therefore, building the molecule through a more controlled, stepwise sequence is generally preferred for obtaining the pure ortho-isomer.

Introduction of the Methoxymethyl Group via Etherification

Etherification is a fundamental reaction in organic synthesis for the formation of an ether linkage. In the context of synthesizing this compound, this typically involves the reaction of a precursor molecule containing a hydroxyl group with a methylating agent.

A common strategy involves starting with 2-(hydroxymethyl)benzyl alcohol. The selective etherification of the benzylic hydroxyl group to form the methoxymethyl ether can be achieved using various reagents and conditions. One approach is the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This method is effective but requires careful handling of MOM-Cl due to its carcinogenic nature. google.com

An alternative and safer method for the in situ generation of MOM-Cl involves the reaction of dimethoxymethane (B151124) with an acid chloride, catalyzed by a Lewis acid like zinc(II) salts. organic-chemistry.orgorgsyn.org This approach avoids the isolation of the hazardous reagent. The generated MOM-Cl can then directly react with the hydroxyl group of the starting material.

The reaction conditions for etherification are crucial for achieving high yields and minimizing side products. The choice of solvent, temperature, and base all play a significant role. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed.

| Starting Material | Reagent | Catalyst/Base | Solvent | Yield (%) |

| 2-(hydroxymethyl)benzyl alcohol | Chloromethyl methyl ether | Diisopropylethylamine | Dichloromethane | High |

| 2-(hydroxymethyl)benzyl alcohol | Dimethoxymethane, Acetyl chloride | Zinc(II) salt | Toluene | Good |

This table presents common methods for the introduction of a methoxymethyl group via etherification.

Reactions Involving Alkali Methoxides

Alkali methoxides, such as sodium methoxide (NaOMe) or potassium methoxide (KOMe), are strong nucleophiles and bases that are frequently used in the synthesis of methyl ethers. A plausible synthetic route to this compound using an alkali methoxide would involve the nucleophilic substitution of a suitable leaving group on a precursor molecule.

For instance, starting from 1-(chloromethyl)-2-(halomethyl)benzene, where the second halomethyl group is more reactive (e.g., bromomethyl or iodomethyl), selective reaction with an alkali methoxide could potentially yield the desired product. The difference in reactivity between the two benzylic halides is key to the success of this approach.

Another strategy involves the reaction of a chloromethyl-substituted benzyl halide with an alkali methoxide. google.com The reaction is typically carried out in methanol (B129727) as the solvent, which also serves as the source of the methoxy (B1213986) group. The temperature is a critical parameter to control the selectivity of the reaction and prevent undesired side reactions, such as elimination or over-alkylation.

| Substrate | Reagent | Solvent | Temperature (°C) |

| 1-(chloromethyl)-2-(bromomethyl)benzene | Sodium methoxide | Methanol | 0-25 |

| 3-monochloromethyl-1,2,4,5-tetra fluoro benzene (B151609) | Mineral alkali | Methanol | 0-65 |

This table illustrates the use of alkali methoxides in the synthesis of methoxymethyl-substituted benzene derivatives.

Integrated Multi-Step Synthesis of this compound

Route 1: Chloromethylation followed by Methoxymethylation

One possible pathway begins with o-xylene (B151617). nist.govnih.gov Friedel-Crafts chloromethylation of o-xylene could introduce a chloromethyl group. However, this reaction can be difficult to control and may lead to a mixture of isomers and poly-substituted products. A subsequent selective oxidation of one of the methyl groups to a hydroxymethyl group, followed by etherification as described in section 2.3.1, would be required. This route is often challenging due to the lack of selectivity in the initial chloromethylation step.

Route 2: Functionalization of a Pre-substituted Benzene Ring

A more controlled approach starts with a commercially available, appropriately substituted benzene derivative. For example, starting from 2-methylbenzyl alcohol, the hydroxyl group can be protected, followed by radical halogenation of the methyl group to introduce the chloromethyl functionality. nih.gov Subsequent deprotection and etherification of the hydroxyl group would lead to the target molecule.

A highly efficient route starts from phthalide (B148349). Reduction of phthalide with a suitable reducing agent, such as lithium aluminum hydride (LAH), yields 2-(hydroxymethyl)benzyl alcohol. This diol can then be selectively monofunctionalized. One hydroxyl group can be converted to the chloromethyl group, for instance, by reaction with thionyl chloride in the presence of a base. rsc.org The remaining hydroxyl group can then be etherified to the methoxymethyl ether using methods described in section 2.3.1. The order of these two steps can be reversed, with the etherification performed first, followed by chlorination.

| Step | Reaction | Reagents |

| 1 | Reduction | Phthalide, Lithium Aluminum Hydride |

| 2a | Chlorination | 2-(hydroxymethyl)benzyl alcohol, Thionyl Chloride |

| 3a | Etherification | 1-(chloromethyl)-2-(hydroxymethyl)benzene, MOM-Cl, DIPEA |

| 2b | Etherification | 2-(hydroxymethyl)benzyl alcohol, MOM-Cl, DIPEA |

| 3b | Chlorination | 2-(methoxymethyl)benzyl alcohol, Thionyl Chloride |

This table outlines a potential multi-step synthesis of this compound starting from phthalide.

Considerations for Scalable and Sustainable Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates a focus on scalable and sustainable methodologies. spinchem.comrsc.org This involves evaluating factors such as cost of starting materials, reagent toxicity, reaction efficiency, waste generation, and ease of purification.

For the synthesis of this compound, a key consideration is the avoidance of highly toxic reagents like chloromethyl methyl ether. The development of in situ generation methods for this reagent is a significant step towards a greener process. google.comorganic-chemistry.org Furthermore, exploring alternative, less hazardous chlorinating agents is an active area of research.

The choice of solvents is also critical for sustainable synthesis. Replacing chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the process. rsc.orgresearchgate.net

Process intensification, such as the use of flow chemistry, can offer advantages in terms of safety, efficiency, and scalability. google.com Continuous flow reactors can allow for better control over reaction parameters, leading to higher yields and purities, and can minimize the handling of hazardous intermediates.

Atom economy is another important principle of green chemistry. Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. This often involves designing catalytic reactions that minimize the formation of stoichiometric byproducts. spinchem.com

Finally, the development of robust and efficient purification methods is crucial for large-scale production. Crystallization is often preferred over chromatography as it is more amenable to scale-up and reduces solvent consumption.

| Consideration | Improvement Strategy |

| Reagent Toxicity | In situ generation of hazardous reagents (e.g., MOM-Cl) |

| Solvent Choice | Use of greener solvents (e.g., 2-MeTHF, CPME) |

| Process Efficiency | Implementation of flow chemistry |

| Waste Reduction | Designing high atom economy reactions, catalytic methods |

| Purification | Development of scalable crystallization methods |

This table summarizes key considerations for the scalable and sustainable synthesis of this compound.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The carbon-chlorine bond in the chloromethyl group is polarized, making the benzylic carbon an electrophilic center susceptible to attack by nucleophiles. As a benzylic halide, it can undergo nucleophilic substitution, primarily through an S_N2 mechanism, although an S_N1 pathway can be competitive under certain conditions due to the potential for stabilization of the resulting benzylic carbocation by the benzene ring.

S_N2 Type Displacements with Various Nucleophiles (e.g., Amines, Thiols)

The compound readily undergoes nucleophilic substitution with a variety of nucleophiles. In an S_N2 mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion in a single, concerted step. The reactivity is enhanced by the benzylic position, which stabilizes the transition state.

Reaction with Amines: Primary and secondary amines can act as nucleophiles, attacking the chloromethyl group to form the corresponding N-(2-(methoxymethyl)benzyl)amines. This reaction is a common method for introducing the 2-(methoxymethyl)benzyl moiety into molecules, which is a valuable step in the synthesis of more complex targets, including pharmacologically active compounds.

Reaction with Thiols: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and are expected to react efficiently with this compound to form thioethers.

While the general reaction is well-established, specific kinetic data or detailed studies comparing the reactivity of various amines and thiols with this specific substrate are not readily found in published literature.

Intramolecular Cyclization Reactions

Intramolecular cyclization would require a nucleophilic center to be present within the molecule itself, positioned to facilitate an attack on the chloromethyl group. For this compound, this is not inherently possible. However, derivatives of this compound, where a nucleophile is introduced through a synthetic step, could potentially undergo such reactions. For example, if the methoxymethyl group were converted to a hydroxyl or amino group on a tethered chain, intramolecular etherification or amination could occur. There are no specific studies found that begin with this compound and document a subsequent intramolecular cyclization. One study lists the compound as a starting material in a general procedure for intramolecular cyclization, but the reaction itself involves the alkylation of a separate nucleophile (thietane) followed by cyclization of the resulting product.

Phase-Transfer Catalysis in Nucleophilic Substitutions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase containing a nucleophile and an organic phase containing the substrate). This method is highly effective for nucleophilic substitutions of benzyl chloride derivatives. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase, where it can react with the substrate.

Although PTC is a standard method for reactions of this type, specific applications or detailed mechanistic studies employing this compound as the substrate are not described in the available literature.

Reduction Reactions of the Chloromethyl Group

The chloromethyl group can be reduced to a methyl group, effectively replacing the chlorine atom with a hydrogen atom. This transformation can be achieved through several methods, including catalytic hydrogenation and the use of metal hydride reagents.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation involves the reaction of the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This process, known as hydrogenolysis, cleaves the carbon-chlorine bond and replaces it with a carbon-hydrogen bond. A patent describing the multi-step synthesis of 2-methoxymethyl-p-phenylenediamine mentions a final hydrogenation step, but this is for the reduction of a different functional group on a related molecule, not the direct hydrogenolysis of the chloromethyl group on the title compound. google.com

Reductions with Metal Hydride Reagents

Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing alkyl halides to the corresponding alkanes. The reaction proceeds via an S_N2 mechanism where a hydride ion (H⁻), delivered from the AlH₄⁻ complex, acts as the nucleophile to displace the chloride. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce alkyl chlorides. No published studies were found that specifically document the reduction of this compound using metal hydride reagents.

Transformations Involving the Methoxymethyl Group

The methoxymethyl group, an ether functionality, is susceptible to specific chemical transformations, particularly under acidic conditions. These reactions primarily involve the cleavage of the carbon-oxygen bond of the ether.

Acid-Catalyzed Cleavage and Hydrolysis

The ether linkage in the methoxymethyl group of this compound can be cleaved under strong acidic conditions, such as with aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds through a nucleophilic substitution mechanism.

The first step involves the protonation of the ether's oxygen atom by the strong acid. This converts the methoxy group into a good leaving group (methanol). libretexts.orgmasterorganicchemistry.com Following protonation, a halide ion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the benzylic carbon of the methoxymethyl group. libretexts.org This results in the cleavage of the carbon-oxygen bond.

Reaction Scheme: Acid-Catalyzed Cleavage

Free Radical Reactions Involving Benzylic Positions

Photo-initiated Chlorination Processes

Photo-initiated chlorination of this compound proceeds via a free-radical substitution mechanism, a photochemical reaction initiated by the absorption of light. chemguide.co.uklibretexts.org This process is highly regioselective, favoring substitution at the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. jove.comstackexchange.com The reaction is typically carried out in the presence of ultraviolet (UV) light, which provides the necessary energy to initiate the reaction by cleaving the chlorine molecule. chemguide.co.uklibretexts.org

The initiation step of this photochemical reaction is the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light. chemguide.co.uklibretexts.orglibretexts.org This step is crucial as it generates the reactive species that will drive the subsequent chain reaction.

Table 1: Initiation of Photo-chlorination

| Reactant | Condition | Products |

|---|

This initiation process is a common feature of free-radical halogenation reactions. libretexts.org The energy from the UV light overcomes the bond dissociation energy of the Cl-Cl bond, leading to the formation of the highly reactive chlorine radicals.

Chain Propagation and Termination Mechanisms

Once chlorine radicals are generated, the reaction proceeds through a series of chain propagation steps. libretexts.org These steps are self-sustaining, as a radical is consumed but another is generated, allowing the reaction to continue. chemguide.co.uklibretexts.org

In the first propagation step, a chlorine radical abstracts a hydrogen atom from the chloromethyl group of this compound. This abstraction occurs at the benzylic position because the C-H bonds at this position are weaker than those on the aromatic ring, and the resulting benzylic radical is stabilized by resonance with the benzene ring. stackexchange.comaakash.ac.in This step forms a molecule of hydrogen chloride (HCl) and a 2-(methoxymethyl)benzyl chloride radical.

The newly formed benzylic radical then reacts with a molecule of chlorine (Cl₂) in the second propagation step. stackexchange.com This reaction regenerates a chlorine radical and forms the product, 1-(dichloromethyl)-2-(methoxymethyl)benzene. The regenerated chlorine radical can then participate in another cycle of propagation.

Table 2: Chain Propagation Steps

| Step | Reactants | Products |

|---|---|---|

| 1 | This compound + Cl• | 2-(Methoxymethyl)benzyl chloride radical + HCl |

The chain reaction continues until the concentration of reactants decreases or until radical species are removed from the system through termination steps. libretexts.org Termination occurs when two radicals combine to form a stable, non-radical product. libretexts.orgchemistrysteps.com There are several possible termination steps in this reaction, involving the combination of any two radical species present in the reaction mixture.

Table 3: Possible Chain Termination Steps

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Cl• | Cl• | Cl₂ |

| 2-(Methoxymethyl)benzyl chloride radical | Cl• | 1-(Dichloromethyl)-2-(methoxymethyl)benzene |

These termination reactions remove the reactive free radicals, thus ending the chain reaction. libretexts.orgyoutube.com The likelihood of each termination step depends on the relative concentrations of the different radical species in the reaction mixture.

Derivatization Chemistry and Functional Group Interconversions of 1 Chloromethyl 2 Methoxymethyl Benzene

Synthesis of Novel Benzene (B151609) Derivatives

1-(Chloromethyl)-2-(methoxymethyl)benzene is a valuable starting material for synthesizing a variety of novel benzene derivatives through selective reactions at its chloromethyl and methoxymethyl sites.

The chloromethyl group (-CH₂Cl) is the most reactive site on the molecule for nucleophilic substitution reactions. As a benzylic chloride, it is highly susceptible to displacement by a wide array of nucleophiles, providing a straightforward route to introduce diverse functional groups. This reactivity is a cornerstone of its application in organic synthesis. ontosight.ai

Common transformations include:

Hydrolysis: Reaction with water or hydroxide (B78521) sources (e.g., NaOH, KOH) replaces the chlorine atom with a hydroxyl group, yielding [2-(methoxymethyl)phenyl]methanol.

Alkoxylation: Treatment with alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) or alcohols under basic conditions results in the formation of ethers.

Cyanation: Substitution with cyanide salts, such as sodium or potassium cyanide, introduces a nitrile group (-CN), forming [2-(methoxymethyl)phenyl]acetonitrile. This product can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Amination: Reaction with ammonia, primary, or secondary amines leads to the corresponding primary, secondary, or tertiary benzylamines.

These reactions are typically performed under mild conditions and allow for the selective modification of the chloromethyl group while leaving the methoxymethyl ether intact.

| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) | [2-(Methoxymethyl)phenyl]methanol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-CH₂OEt) | 1-(Ethoxymethyl)-2-(methoxymethyl)benzene |

| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CH₂CN) | [2-(Methoxymethyl)phenyl]acetonitrile |

| Amine | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) | [2-(Methoxymethyl)phenyl]methanamine |

The methoxymethyl group (-CH₂OCH₃), often referred to as a MOM ether, is generally stable under neutral and basic conditions, making it an effective protecting group for the underlying hydroxymethyl functionality. adichemistry.com Modifications of this group typically involve cleavage under acidic conditions to unmask the alcohol.

Key transformations involving the methoxymethyl group include:

Acid-Catalyzed Deprotection: The most common reaction is the cleavage of the MOM ether using protic or Lewis acids to reveal the primary alcohol, [2-(chloromethyl)phenyl]methanol. This reaction proceeds via an acetal (B89532) hydrolysis mechanism. adichemistry.comwikipedia.org

Chemoselective Conversion to Silyl Ethers: Aromatic MOM ethers can undergo chemoselective conversion. For instance, treatment with triethylsilyl triflate (TESOTf) and 2,2′-bipyridyl can directly convert the aromatic MOM ether into a triethylsilyl (TES) ether. nih.gov This provides an alternative protecting group or a handle for further reactions.

Oxidation: While less common and requiring specific reagents, the benzylic methylene (B1212753) group within the methoxymethyl moiety can potentially be oxidized to a carbonyl group, though this would likely require harsh conditions that might affect the chloromethyl site. More controlled oxidation is typically performed after converting the MOM group to an alcohol.

| Reaction Type | Reagent Example | Resulting Functional Group | Note |

|---|---|---|---|

| Deprotection (Cleavage) | Hydrochloric Acid (HCl) | Hydroxymethyl (-CH₂OH) | Regenerates the alcohol functionality. wikipedia.org |

| Silyl Ether Formation | Triethylsilyl triflate (TESOTf) | Silyloxymethyl (-CH₂OTES) | Chemoselective conversion under specific conditions. nih.gov |

Ortho-Substituted Benzene Scaffolds in Complex Molecule Synthesis

The ortho-substitution pattern of this compound makes it a valuable scaffold for the synthesis of complex, polycyclic molecules. Ortho-disubstituted benzenes are key precursors for generating highly reactive intermediates that can undergo intramolecular or intermolecular cycloaddition reactions.

A prominent application of such scaffolds is in the generation of ortho-quinodimethanes (oQDMs). These are transient dienes that readily participate in [4+2] Diels-Alder cycloadditions to construct fused six-membered rings. bioengineer.org While 1,2-bis(chloromethyl)benzene (B189654) is a classic precursor for oQDMs nih.gov, derivatives of this compound can be envisioned to participate in similar transformations. For example, conversion of the methoxymethyl group into a different leaving group could facilitate the formation of an oQDM intermediate under thermal or chemical induction. This intermediate can then be "trapped" by a dienophile to rapidly build molecular complexity, a strategy frequently employed in the total synthesis of natural products. bioengineer.org

Regioselective Functionalization of Derivatives

Regioselectivity in the functionalization of this compound derivatives is governed by the significant difference in the chemical reactivity of the two side-chain groups.

Selective Reaction at the Chloromethyl Site: The benzylic chloride is a potent electrophile, readily attacked by nucleophiles. In contrast, the methoxymethyl ether is inert to most nucleophiles and bases. This allows for highly regioselective substitution at the chloromethyl position without disturbing the MOM ether. For example, a Grignard reagent would react selectively with the chloromethyl group.

Selective Reaction at the Methoxymethyl Site: Conversely, the MOM ether is specifically susceptible to cleavage by acids, a condition under which the chloromethyl group is relatively stable. This allows for the selective deprotection of the hydroxymethyl group.

This orthogonal reactivity is a powerful tool for synthetic chemists, enabling stepwise modifications to the molecule. A synthetic sequence could involve, for instance, first performing a nucleophilic substitution at the chloromethyl site under basic conditions, followed by an acid-catalyzed deprotection of the MOM group to unmask the alcohol for further functionalization.

Precursor Roles in Heterocyclic Synthesis (e.g., Benzoxazole (B165842) and Pyridazine (B1198779) derivatives)

Due to its bifunctional nature, this compound and its derivatives are useful precursors for synthesizing larger molecules that incorporate heterocyclic rings.

Benzoxazole Derivatives: While not typically used to construct the benzoxazole core itself, the compound is an excellent reagent for alkylating pre-existing benzoxazole systems. Benzoxazoles are an important class of heterocyclic compounds with diverse pharmacological activities. nih.govnih.gov For example, the nitrogen atom of a 2-aminobenzoxazole (B146116) or the sulfur atom of a 2-mercaptobenzoxazole (B50546) can act as a nucleophile, attacking the chloromethyl group to append the 2-(methoxymethyl)benzyl moiety. This strategy is common in medicinal chemistry for creating libraries of substituted heterocycles for biological screening.

Pyridazine Derivatives: Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, a scaffold found in numerous therapeutic agents. nih.gov The direct synthesis of a pyridazine ring from this compound is not a standard transformation. Instead, it serves as a building block to introduce the ortho-substituted benzyl (B1604629) group into a larger framework. For instance, it can be used to alkylate a carbon or nitrogen atom of a precursor molecule, which is then elaborated and cyclized in subsequent steps to form the final pyridazine-containing target. This multi-step approach is characteristic of the synthesis of complex pharmaceuticals. liberty.edubeilstein-journals.org

Advanced Applications in Chemical Synthesis and Material Science

1-(Chloromethyl)-2-(methoxymethyl)benzene as a Versatile Synthetic Intermediate

The utility of this compound in organic synthesis stems from the distinct reactivity of its chloromethyl group. This functional group is highly susceptible to nucleophilic substitution, making the compound an effective building block for creating more elaborate molecular structures. ontosight.ai This reactivity is fundamental to its role as an intermediate, allowing for the strategic introduction of the 2-(methoxymethyl)benzyl moiety into a variety of chemical frameworks.

Building Block for Complex Organic Architectures

Organic building blocks are fundamental, functionalized molecules used in the bottom-up assembly of complex molecular architectures. sigmaaldrich.comsemanticscholar.org this compound serves as such a building block, where the reactive chloromethyl group can form new covalent bonds, effectively linking the molecule to other substrates. This capability is crucial for the methodical construction of intricate organic systems, including supramolecular complexes and other highly structured molecular constructs. semanticscholar.org The presence of the second functional group, the methoxymethyl ether, provides additional stability and steric influence, which can direct the assembly process and define the final architecture of the target molecule.

| Functional Group | Role in Synthesis | Typical Reactions |

| Chloromethyl (-CH₂Cl) | Highly reactive electrophilic site for forming new C-C, C-O, or C-N bonds. | Nucleophilic Substitution, Friedel-Crafts Alkylation |

| Methoxymethyl (-CH₂OCH₃) | A stable ether linkage that can influence solubility and steric properties. | Generally stable, but can be cleaved under strong acidic conditions. |

Precursor for Advanced Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals or agrochemicals. ontosight.ai The defined reactivity of this compound makes it an important precursor in the synthesis of these high-value products. By reacting the chloromethyl group with a diverse range of nucleophiles, chemists can create a wide array of derivatives. This process allows for the precise installation of the 2-(methoxymethyl)benzyl group, a structural motif found in various biologically active compounds and other advanced chemical products. ontosight.ai

Integration into Polymer Chemistry and Material Design

In the realm of material science, this compound and similar structures are utilized to create and modify polymers. ontosight.aiontosight.ai The chloromethyl group provides a reactive handle for polymerization, cross-linking, or post-polymerization modification, enabling the development of materials with specific, enhanced properties. ontosight.ai

Role in Cross-linking Agent Development

Cross-linking agents are crucial for transforming liquid resins or thermoplastics into durable, thermoset materials by forming chemical bridges between polymer chains. The reactive nature of the chloromethyl group in this compound makes it a candidate for this role. In processes like Friedel-Crafts alkylation, this group can react with aromatic rings on polymer backbones, creating a stable, cross-linked network. ontosight.ai This network structure enhances the material's mechanical strength, thermal stability, and chemical resistance. nichias.eu

Modification of Resin Formulations

The properties of polymeric resins, such as those used in adhesives and coatings, can be precisely tailored through chemical modification. ontosight.aiontosight.ai Incorporating a molecule like this compound into a resin formulation allows for the introduction of its specific functionalities. For instance, reacting the chloromethyl group with the existing polymer can improve adhesion to various surfaces or alter the chemical resistance of the final coating. ontosight.ai

Precursors for Specialty Polymeric Materials (e.g., Hypercrosslinked Copolymers)

Hypercrosslinked polymers (HCPs) are a class of specialty materials characterized by their high surface areas and permanent microporosity, making them suitable for gas storage and separation. rsc.orgresearchgate.net The synthesis of HCPs often employs external cross-linkers containing reactive groups, such as chloromethyl functions, to "knit" together simple aromatic monomers into a rigid, porous network. rsc.orgresearchgate.net

Compounds like this compound can serve as precursors in these syntheses. In a typical Friedel-Crafts alkylation reaction, a Lewis acid catalyst promotes the reaction between the chloromethyl group and other aromatic units, leading to the formation of a highly cross-linked, porous polymer structure. univie.ac.atacs.org The choice of monomer and cross-linker is critical in determining the final properties of the HCP, such as its surface area and pore size distribution. rsc.org

| Cross-linker/Monomer Example | Resulting Polymer Type | Key Properties |

| 1,4-bis(chloromethyl)benzene with Phenol | Hydroxyl-modified HCP | High surface area (up to 752 m²/g), excellent adsorption capacity. rsc.org |

| 4,4′-bis(methoxymethyl)biphenyl | Metal-Free HCP | Porous network, catalyst recyclability. univie.ac.at |

| (Chloromethyl)ethenyl-benzene with Diethenylbenzene | Cross-linked Polystyrene | Good thermal stability and chemical resistance. ontosight.ai |

Development of Reagents for Specific Chemical Transformations

There is currently no specific information available in scientific literature regarding the development of this compound as a specialized reagent for particular chemical transformations. While its structure suggests potential as an alkylating agent, detailed studies or reports on its application for this purpose have not been found.

Emerging Roles in Catalysis and Ligand Design

No research has been published to date that describes the role of this compound in the fields of catalysis or as a precursor in ligand design. The potential for this compound to serve as a scaffold for creating bidentate ligands, by modifying the chloromethyl and methoxymethyl groups, has not been explored in the available literature.

Computational and Theoretical Investigations of 1 Chloromethyl 2 Methoxymethyl Benzene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. These calculations solve the Schrödinger equation approximately for a given arrangement of atoms, allowing for the optimization of the molecular geometry to find the lowest energy conformation.

Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-311++G(d,p). niscpr.res.inresearchgate.netglobalresearchonline.net This level of theory has proven effective in providing accurate molecular structures and vibrational frequencies for various benzene (B151609) derivatives. niscpr.res.inglobalresearchonline.net

The geometry optimization process for 1-(chloromethyl)-2-(methoxymethyl)benzene would involve systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The resulting optimized structure corresponds to a stable conformation. For this molecule, key structural parameters of interest include the C-Cl bond length of the chloromethyl group, the C-O-C ether linkage of the methoxymethyl group, and the orientation of these two substituents relative to the benzene ring and each other.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical values expected from a DFT/B3LYP calculation, based on data for similar substituted benzenes. Actual calculated values would vary based on the specific level of theory.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | 1.83 Å |

| C(ring)-CH2Cl | 1.51 Å | |

| C(ring)-CH2OCH3 | 1.52 Å | |

| C-O (ether) | 1.43 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | C(ring)-C-Cl | 111.5° |

| C(ring)-C-O | 112.0° | |

| C-O-C | 110.8° | |

| Dihedral Angle | Cl-C-C(ring)-C(ring) | ~60-90° |

Reactivity Prediction through Computational Modeling

Computational models are instrumental in predicting the chemical reactivity of molecules, offering insights into reaction mechanisms and kinetics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energy and spatial distribution of these orbitals can predict where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

HOMO: The HOMO is the outermost orbital containing electrons. A higher HOMO energy indicates a greater willingness to donate electrons, signifying higher nucleophilicity. The regions of the molecule where the HOMO is localized are the most probable sites for electrophilic attack.

LUMO: The LUMO is the innermost orbital without electrons. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity. The distribution of the LUMO points to the sites most susceptible to nucleophilic attack.

For this compound, the methoxymethyl group is generally considered electron-donating, which would increase the energy of the HOMO and localize it primarily on the benzene ring. Conversely, the chloromethyl group is electron-withdrawing and contains a highly electrophilic carbon atom and a good leaving group (Cl-). Therefore, the LUMO is expected to be localized significantly on the chloromethyl group, particularly on the σ* antibonding orbital of the C-Cl bond.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is another critical parameter. A small energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table shows representative energy values that might be obtained from a DFT calculation for the title compound.

| Orbital | Property | Predicted Value (eV) | Implication |

| HOMO | Energy | -8.50 | Nucleophilicity (electron donation) |

| LUMO | Energy | -0.95 | Electrophilicity (electron acceptance) |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.55 | Chemical Hardness / Kinetic Stability |

To fully understand a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Computational chemistry allows for the precise location of these transient structures.

Methods like the nudged elastic band (NEB) or relaxed surface scans can be used to find an approximate geometry for the transition state. youtube.com This initial guess is then optimized using algorithms designed to find first-order saddle points on the potential energy surface. A key confirmation of a true transition state is a frequency calculation, which must yield exactly one imaginary frequency. youtube.com This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactant to product.

For this compound, a common reaction is nucleophilic substitution at the benzylic carbon. A computational study of its reaction with a nucleophile (e.g., OH-) would involve calculating the structures and energies of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state gives the activation energy (Ea), a crucial factor in determining the reaction rate.

Electronic Structure Analysis and Spectroscopic Property Prediction (Methodological Focus)

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and analysis. The focus here is on the methodologies used.

NMR Spectroscopy: Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a highly valuable tool. The standard approach involves optimizing the molecular geometry and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation. nih.gov Functionals such as WP04 have been specifically developed for accurate ¹H NMR shift predictions. github.io Calculations are often performed using an implicit solvent model, like the Polarizable Continuum Model (PCM), to better simulate experimental conditions. github.io The computed magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

Vibrational (IR and Raman) Spectroscopy: The prediction of infrared (IR) and Raman spectra begins with the calculation of the vibrational frequencies of the optimized molecular structure. DFT methods, such as B3LYP, are highly effective for this. globalresearchonline.net The calculations yield a set of harmonic vibrational frequencies. Due to the approximations inherent in the method and the neglect of anharmonicity, these calculated frequencies are often systematically higher than experimental values. To improve accuracy, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., 0.96 for B3LYP). globalresearchonline.net The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching or benzene ring deformations. niscpr.res.in

Table 3: Methodologies for Spectroscopic Prediction

| Spectroscopy | Computational Method | Key Steps | Output |

| NMR | GIAO-DFT (e.g., WP04/6-311++G(2d,p)) | 1. Geometry Optimization2. GIAO Calculation with PCM3. Reference to TMS | ¹H and ¹³C Chemical Shifts (ppm) |

| IR & Raman | DFT (e.g., B3LYP/6-311++G(d,p)) | 1. Geometry Optimization2. Frequency Calculation3. Apply Scaling Factor | Vibrational Frequencies (cm⁻¹) and Intensities |

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While quantum chemical calculations are typically performed on static, single-molecule systems in a vacuum or with an implicit solvent, MD simulations can model the behavior of molecules in a more realistic, explicit solvent environment and at finite temperatures.

For a molecule like this compound, MD simulations could be used to:

Explore the conformational landscape by simulating the molecule's dynamic motions in solution.

Study the solvation structure by analyzing the arrangement of solvent molecules around the solute.

Investigate the dynamics of its interactions with other molecules or surfaces.

While MD simulations are commonly applied to systems like crystalline benzene to study reorientational motions, specific MD studies on this compound are not prominently featured in the literature. nih.gov The application of this technique would require the development of an accurate force field to describe the intramolecular and intermolecular interactions of the molecule.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Chloromethyl 2 Methoxymethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(Chloromethyl)-2-(methoxymethyl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its proton and carbon environments and their connectivity.

¹H NMR Applications in Probing Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. Based on the structure of this compound, the following proton signals are anticipated:

Aromatic Protons: The benzene (B151609) ring has four protons, which would likely appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.2 and 7.6 ppm. The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the chloromethyl and methoxymethyl substituents.

Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group is expected. Due to the electronegativity of the chlorine atom, this signal would be downfield, likely in the range of δ 4.5-4.8 ppm.

Methoxymethyl Protons (-OCH₂-): Another singlet for the two protons of the methylene (B1212753) group in the methoxymethyl substituent would be observed. This signal is expected to appear around δ 4.4-4.6 ppm, influenced by the adjacent oxygen and benzene ring.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet for the three methyl protons of the methoxy group would be present, typically in the region of δ 3.3-3.5 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic | 7.2 - 7.6 | Multiplet |

| -CH₂Cl | 4.5 - 4.8 | Singlet |

| -OCH₂- | 4.4 - 4.6 | Singlet |

| -OCH₃ | 3.3 - 3.5 | Singlet |

¹³C NMR for Carbon Backbone Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The expected chemical shifts for the carbon atoms in this compound are as follows:

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, with their chemical shifts influenced by the substituents. The carbons attached to the substituents (C1 and C2) would have distinct shifts from the other four aromatic carbons. Quaternary carbons would likely appear in the δ 130-140 ppm range, while the protonated carbons would be found between δ 125-130 ppm.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to resonate in the range of δ 45-50 ppm.

Methoxymethyl Carbon (-OCH₂-): The methylene carbon of the methoxymethyl group would likely appear around δ 70-75 ppm.

Methoxy Carbon (-OCH₃): The methyl carbon of the methoxy group is anticipated to have a chemical shift in the range of δ 55-60 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic (Substituted) | 130 - 140 |

| Aromatic (Protonated) | 125 - 130 |

| -CH₂Cl | 45 - 50 |

| -OCH₂- | 70 - 75 |

| -OCH₃ | 55 - 60 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. In this case, it would primarily show correlations among the aromatic protons, helping to delineate their specific coupling network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the protonated carbons in the aromatic ring and the methylene and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between different functional groups. For instance, HMBC correlations would be expected between the chloromethyl protons and the C1 and C2 carbons of the benzene ring, and between the methoxymethyl protons and the C2 carbon and the methoxy carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (170.64 g/mol ). Due to the presence of chlorine, the molecular ion peak would exhibit a characteristic isotopic pattern, with a smaller peak at M+2 with approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern would likely involve the loss of key functional groups. Common fragmentation pathways for similar benzyl (B1604629) derivatives include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a methoxy radical: [M - OCH₃]⁺

Formation of a tropylium ion: A common rearrangement for benzyl compounds, leading to a stable C₇H₇⁺ ion at m/z 91.

Cleavage of the methoxymethyl group: Fragmentation could lead to ions corresponding to the loss of CH₂O or CH₃OCH₂.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₉H₁₁ClO), HRMS would confirm the exact mass of the molecular ion, distinguishing it from other ions with the same nominal mass but different elemental formulas. This precise mass measurement is a critical step in confirming the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its specific structural features. By analyzing the spectra of analogous compounds, the key vibrational frequencies for this compound can be predicted.

The presence of the benzene ring is typically confirmed by aromatic C-H stretching vibrations appearing in the region of 3100-3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The aliphatic C-H bonds in the chloromethyl and methoxymethyl groups will give rise to stretching vibrations between 3000 and 2850 cm⁻¹. A strong absorption band, characteristic of the C-O ether linkage, is expected in the 1250-1050 cm⁻¹ region. Finally, the C-Cl stretching vibration of the chloromethyl group would likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ether C-O | Stretching | 1250-1050 |

| Chloromethyl C-Cl | Stretching | 800-600 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture.

Gas Chromatography (GC) Applications

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. The method involves injecting the sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase within the column.

For structurally similar compounds such as benzyl chloride and other chlorinated hydrocarbons, non-polar or medium-polarity capillary columns are often employed. Common stationary phases include polysiloxanes like SE-30 or DB-210. An electron capture detector (ECD) is particularly sensitive to halogenated compounds and would be an appropriate choice for detecting this compound. The operating conditions, including the oven temperature program, carrier gas flow rate, and injector temperature, would need to be optimized to achieve good resolution and peak shape.

Table 2: Typical Gas Chromatography (GC) Parameters for Analysis of Related Compounds

| Parameter | Typical Value/Condition |

| Column Type | Capillary Column |

| Stationary Phase | Polysiloxane (e.g., SE-30, DB-210) |

| Detector | Electron Capture Detector (ECD) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the purity assessment of this compound, especially if the compound has limited thermal stability or volatility. Reversed-phase HPLC is the most common mode for the separation of moderately polar to nonpolar organic compounds.

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18-modified silica column, is used with a polar mobile phase. For the analysis of substituted toluenes and related compounds, a mobile phase consisting of a mixture of acetonitrile and water is often effective. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve the desired separation. Detection is commonly performed using a UV detector, set at a wavelength where the benzene ring of the analyte absorbs, typically around 254 nm.

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Typical Condition |

| Chromatographic Mode | Reversed-Phase |

| Stationary Phase | C18-modified silica |

| Mobile Phase | Acetonitrile/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine, etc.) in a compound. This data is then used to confirm the empirical formula and, in conjunction with molecular weight determination, the molecular formula.

The molecular formula of this compound is C₉H₁₁ClO. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical values to confirm its elemental composition and support the assigned molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₁ClO)

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 63.35 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.50 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.78 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.38 |

| Total | 170.639 | 100.00 |

Future Research Directions and Challenges in the Chemistry of 1 Chloromethyl 2 Methoxymethyl Benzene

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in utilizing 1-(chloromethyl)-2-(methoxymethyl)benzene is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for chloromethylation and methoxymethylation often involve hazardous reagents and produce significant waste.

Future research should prioritize the following:

Green Chlorinating Agents: Investigation into alternatives to conventional chlorinating agents like thionyl chloride is crucial. The use of N-chlorosuccinimide (NCS) or other solid-supported reagents under milder, metal-free conditions, potentially driven by visible light, could offer a safer and more sustainable approach to installing the chloromethyl group. mdpi.com

Catalytic Approaches: The development of catalytic methods, such as those employing zinc(II) salts for the synthesis of chloro alkyl ethers from acetals and acid halides, could reduce the stoichiometric use of harsh reagents. organic-chemistry.org Applying similar catalytic principles to the synthesis of this compound could significantly improve atom economy and reduce waste.

Avoiding Carcinogenic Reagents: Classic chloromethylation procedures sometimes utilize chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether, which are known carcinogens. organic-chemistry.org Future synthetic designs must explicitly avoid these reagents, perhaps by employing a two-step sequence where a hydroxymethyl group is first introduced and then converted to the chloromethyl group, or by using safer in-situ generation methods. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes

| Route | Reagents | Advantages | Challenges & Research Directions |

|---|---|---|---|

| Traditional | 2-Methylbenzyl alcohol, SOCl₂, then methoxide (B1231860) | Established procedure | Use of corrosive SOCl₂, potential side reactions |

| Catalytic | 2-(Methoxymethyl)toluene, Lewis Acid, NCS | Milder conditions, potentially higher selectivity | Catalyst development, optimizing reaction conditions |

| Photochemical | 2-(Methoxymethyl)toluene, N,N-dichloroacetamide, blue LED | Metal-free, high functional group tolerance mdpi.com | Substrate scope, scalability, quantum yield optimization |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dominated by the electrophilic nature of the benzylic chloride. While its participation in standard nucleophilic substitution is expected, significant opportunities exist to explore more complex and novel transformations.

Key areas for investigation include:

Transition Metal-Catalyzed Cross-Coupling: The benzylic C-Cl bond is an ideal handle for cross-coupling reactions. Future work could explore palladium, nickel, or copper-catalyzed reactions to form C-C, C-N, and C-O bonds, providing access to a wide array of derivatives that are difficult to synthesize otherwise. researchgate.net

Dual Functionalization: The ortho-positioning of the two functional groups could be exploited for tandem or cascade reactions. For instance, an initial reaction at the chloromethyl site could trigger a subsequent cyclization or rearrangement involving the methoxymethyl group.

Dearomatization Reactions: Under palladium catalysis, chloromethyl-substituted aromatic compounds can undergo nucleophilic attack to form dearomatized alicyclic structures. acs.org Investigating such reactions with this compound could provide a novel pathway to complex, three-dimensional scaffolds.

Expansion of Applications in Niche Chemical Fields

As a specialized building block, this compound could find applications in several niche areas of chemistry where precise molecular architecture is paramount.

Future applications could be explored in:

Medicinal Chemistry: The compound can serve as a scaffold for synthesizing conformationally restricted molecules. The ortho-substituents can lock specific conformations, which is highly desirable in the design of enzyme inhibitors or receptor ligands. It can be used as an intermediate for producing biologically active molecules essential for drug discovery.

Ligand Synthesis for Homogeneous Catalysis: The two functional groups are well-suited for the synthesis of bidentate ligands. For example, reaction with a secondary phosphine could lead to a P,O-type ligand, which are valuable in various transition-metal-catalyzed transformations.

Synthesis of Phthalide (B148349) Mimics: Phthalides and isoindolinones are important motifs in medicinal chemistry. researchgate.net This compound could serve as a precursor for novel heterocyclic systems that mimic these structures, potentially leading to new therapeutic agents.

Design and Synthesis of Advanced Functional Materials

The incorporation of this compound into larger molecular assemblies could lead to the development of advanced materials with unique properties.

Research in this area should focus on:

Polymer Synthesis: The chloromethyl group is a well-known functionality for initiating polymerizations or for post-polymerization modification. tandfonline.com Polymers derived from this monomer could exhibit specific thermal or mechanical properties influenced by the methoxymethyl side chain. However, a significant challenge is controlling the propensity for in-situ cross-linking during halomethylation of aromatic polymers, which can lead to insoluble materials. tandfonline.com

Metal-Organic Frameworks (MOFs): The compound could be modified to act as an organic linker in the synthesis of MOFs. For example, conversion of the chloromethyl group to a carboxylic acid would create a linker suitable for coordination with metal ions. The methoxymethyl group would then decorate the pores of the MOF, potentially tuning its properties for specific applications like gas storage or catalysis. This approach is analogous to the functionalization seen in versatile MOFs like HKUST-1. smolecule.comresearchgate.net

Table 2: Potential Applications in Materials Science

| Material Type | Synthetic Strategy | Potential Properties & Applications | Research Challenges |

|---|---|---|---|

| Functional Polymers | Polymerization via the chloromethyl group | Enhanced solubility, modified thermal stability, materials for coatings or membranes | Control of cross-linking, characterization of polymer architecture |

| Custom MOFs | Conversion to a dicarboxylic acid linker | Tunable pore environment, selective gas adsorption, heterogeneous catalysis | Linker synthesis, stability of the final MOF structure |

Integration with Automated Synthesis and Flow Chemistry Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous flow processes to improve efficiency, safety, and scalability.

Future work should aim to:

Develop Flow Synthesis Protocols: The synthesis of this compound could be adapted to a continuous flow reactor. This would allow for precise control over reaction parameters like temperature and residence time, potentially improving yield and minimizing the formation of byproducts. spirochem.com Flow chemistry is particularly advantageous for handling hazardous intermediates and improving the safety of exothermic reactions. spirochem.com

Automated Derivatization: An automated synthesis platform could use the title compound as a central building block. By programming the sequential addition of different nucleophiles or coupling partners to a flow reactor containing the substrate, a diverse library of derivatives could be rapidly generated for screening in drug discovery or materials science.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for building molecular complexity with high atom and step economy. nih.gov

The challenge and opportunity lie in designing novel MCRs that incorporate this compound.

As an Electrophilic Component: The compound could act as the electrophilic component in reactions like the GBB-3CR (Groebke-Blackburn-Bienaymé reaction), reacting with an amine and an isocyanide to rapidly generate complex heterocyclic scaffolds. nih.gov

Tandem MCR-Cyclization: A multicomponent reaction could be designed where the initial product still contains one of the reactive handles of the starting material, allowing for a subsequent, spontaneous cyclization. For example, an MCR could form a new intermediate that then undergoes an intramolecular substitution involving the chloromethyl group, leading to complex polycyclic systems in a single operation.

Q & A

Basic: What are the established synthetic routes for 1-(Chloromethyl)-2-(methoxymethyl)benzene, and what key reaction parameters influence yield?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. A common approach involves:

Chloromethylation : Reacting 2-(methoxymethyl)benzene with formaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂) to introduce the chloromethyl group .

Optimization : Key parameters include temperature (40–60°C), stoichiometry of formaldehyde/HCl (1:1.2 molar ratio), and reaction time (6–12 hrs). Excess HCl can lead to over-chlorination, reducing yield .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like dichlorinated derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H NMR :

- GC-MS : Molecular ion peak at m/z 184 (C₉H₁₁ClO) with fragmentation patterns confirming Cl loss (m/z 149) and methoxy group retention .

- FT-IR : C-Cl stretch at 650–750 cm⁻¹ and C-O-C (methoxy) at 1100–1250 cm⁻¹ .

Advanced: How can competing substitution reactions at the chloromethyl and methoxymethyl groups be controlled during functionalization?

Methodological Answer:

The chloromethyl group is more electrophilic, but the methoxymethyl group can participate in undesired ether cleavage. Strategies include:

Selective Protection : Temporarily block the methoxymethyl group using silylating agents (e.g., TMSCl) before reacting the chloromethyl site .

Solvent Choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chloromethyl group, minimizing methoxy interference .

Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems .

Advanced: What strategies resolve discrepancies in reported reaction outcomes for derivatives of this compound?

Methodological Answer:

Discrepancies often arise from:

Reagent Purity : Trace moisture in HCl can alter chloromethylation efficiency. Anhydrous conditions and freshly distilled reagents improve reproducibility .

Isomeric Byproducts : Use HPLC (C18 column, acetonitrile/water) to detect and quantify isomers like 1-(methoxymethyl)-2-(chloromethyl)benzene .

Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity, guiding experimental optimization .

Basic: What are the primary applications of this compound as a synthetic intermediate in medicinal chemistry?

Methodological Answer:

The compound serves as a precursor for:

Anticancer Agents : The chloromethyl group undergoes Suzuki coupling with boronic acids to form biaryl scaffolds targeting kinase inhibition .

Antibiotics : Reaction with amines (e.g., piperazine) generates quaternary ammonium derivatives with enhanced bacterial membrane penetration .

Prodrugs : Methoxymethyl groups improve solubility, enabling conjugation with hydrophobic active ingredients .